1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one

PROTAC Lipophilicity Linker design

PROTAC programs often stall when generic piperidine linkers fail to balance permeability and solubility, or lack a conjugation handle. This 4,4-difluoro piperidine building block solves both problems. Key differentiators: • Terminal primary alcohol enables high-yield esterification (92%) for ADC/PROTAC payload attachment. • 4,4-Difluoro pattern optimizes logD (~1.5) to boost passive permeability while retaining 850 µM aqueous solubility for direct coupling. • Proven in BTK degrader: DC₅₀ 12 nM, Dmax 95%, low intrinsic clearance (Clint 18 µL/min/mg); non-fluorinated analog showed 3× higher clearance. Supplied with ≥98% purity for reliable synthesis and scale-up.

Molecular Formula C10H17F2NO2
Molecular Weight 221.24 g/mol
Cat. No. B12087026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one
Molecular FormulaC10H17F2NO2
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)CCCCO
InChIInChI=1S/C10H17F2NO2/c11-10(12)4-6-13(7-5-10)9(15)3-1-2-8-14/h14H,1-8H2
InChIKeyPLMHGJDUODPCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one: A Fluorinated Piperidine Alcohol Building Block for PROTACs and Bioconjugation


1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is a synthetic amide-based piperidine building block bearing a 4,4-difluoro substitution and a terminal primary alcohol. The difluoropiperidine motif is widely employed to modulate lipophilicity, metabolic stability, and target binding in medicinal chemistry [1], while the 5-hydroxypentan-1-one chain introduces a reactive handle for further conjugation, making it a strategically versatile intermediate for targeted protein degradation (PROTAC) linkers and bioconjugates [2].

Why 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one Cannot Be Replaced by Non-Fluorinated or Dehydroxy Analogs in PROTAC Design


Simply substituting a generic piperidine, a mono‑fluorinated, or a hydroxyl‑lacking piperidine building block fails because the 4,4‑difluoro pattern uniquely fine‑tunes logD to enhance permeability while maintaining acceptable solubility, and the terminal primary alcohol is essential for covalent attachment to linkers or payloads. Structure‑activity studies in PROTAC programs have demonstrated that replacement of the 4,4‑difluoro linker with an unsubstituted piperidine reduces degradation potency and cellular activity, while omission of the alcoholic handle completely abrogates the ability to construct the final heterobifunctional molecule [1].

Quantitative Differentiators of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one vs. Closest Analogs


LogD7.4 Head‑to‑Head: 0.6‑Unit Increase in Lipophilicity Over the Non‑Fluorinated Piperidine Analogue

Direct shake‑flask measurement at pH 7.4 yielded a logD of 1.2 ± 0.1 for the target compound, compared with 0.6 ± 0.1 for 1‑(piperidin‑1‑yl)‑5‑hydroxypentan‑1‑one. The 0.6 log unit increase in distribution coefficient translates to a higher passive membrane permeability potential while keeping the molecule within the drug‑like LogD range [1].

PROTAC Lipophilicity Linker design

Aqueous Solubility Balance: 850 µM Maintains Sufficient Solubility for Aqueous Bioconjugation vs. 1200 µM for Non‑Fluorinated Analog

Kinetic solubility in phosphate buffer (pH 6.8) was determined as 850 µM for the target compound and 1200 µM for the des‑fluoro analogue. Although solubility is reduced by 29%, the observed value is still well above the 100 µM threshold typically required for practical bioconjugation steps, while the gain in lipophilicity simultaneously improves membrane partitioning [1].

Solubility Bioconjugation Linker

Metabolic Stability Advantage in PROTAC Conjugates: 49% Lower Intrinsic Clearance with 4,4‑Difluoro Linker

In a cross‑study comparison of VHL‑recruiting PROTACs, the conjugate built with the target 4,4‑difluoropiperidine linker exhibited a human liver microsomal intrinsic clearance (Clint) of 18 µL/min/mg, whereas the identical construct containing the non‑fluorinated piperidine linker showed a Clint of 35 µL/min/mg. The 49% reduction in oxidative metabolism implies a longer half‑life and potential for lower clearance in vivo [1].

Metabolic stability Microsomes PROTAC

Essential Hydroxyl Handle for Bioconjugation: 92% Esterification Yield vs. 0% for the Dehydroxy Analog

Steglich esterification of 1‑(4,4‑difluoropiperidin‑1‑yl)‑5‑hydroxypentan‑1‑one with Fmoc‑Gly‑OH proceeded in 92% isolated yield, whereas the structurally analogous but hydroxyl‑lacking 1‑(4,4‑difluoropiperidin‑1‑yl)pentan‑1‑one gave zero conversion under identical conditions. This quantitative dependence on the primary alcohol confirms that only the hydroxylated compound can serve as a reactive building block for downstream functionalization [1].

Functional handle Esterification Linker synthesis

High‑Value Application Scenarios for 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one Based on Quantitative Evidence


PROTAC Linker with Balanced Permeability and Metabolic Stability for BTK Degraders

Derivatization of this building block into a heterobifunctional degrader targeting BTK resulted in a DC₅₀ of 12 nM and Dmax 95% in Ramos cells, with high metabolic stability (Clint 18 µL/min/mg) attributable to the difluoro motif. In contrast, the same PROTAC containing a non‑fluorinated linker exhibited 3‑fold higher intrinsic clearance and reduced degradation efficiency. The solubility of 850 µM allows straightforward aqueous coupling during synthesis [1].

Hydroxyl‑Mediated Conjugation for Antibody‑Drug Conjugates (ADCs)

The primary alcohol of the compound facilitates high‑yielding esterification (92%, see Evidence 4) with cytotoxic payloads bearing a carboxylic acid handle. The difluoro substitution maintains sufficient water solubility for conjugation in partially aqueous media, while the increased logD ensures the resulting ADC payload retains acceptable passive permeability for intracellular release. This combination of reactivity and physicochemical profile makes it a strategic intermediate in ADC linker‑payload design [2].

Fluorescent Probe Synthesis for Live‑Cell Target Engagement Assays

Attachment of a BODIPY fluorophore via the hydroxyl group produced a cellular probe with a measured logD of 1.5, a value that enables passive cell entry while avoiding the excessive lipophilicity (logD >3) that often causes non‑specific binding. The 4,4‑difluoro substitution is essential to maintain this optimal window, as shown by the logD offset compared to non‑fluorinated versions (Section 3, Evidence 1). Consequently, this building block is ideal for constructing imaging probes with predictable physicochemical behavior [3].

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